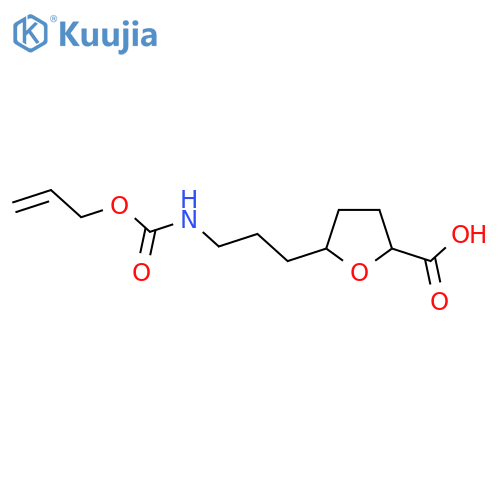Cas no 2680796-88-5 (5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid)

2680796-88-5 structure
商品名:5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid
5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28280321
- 5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid
- 2680796-88-5
- 5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid
-
- インチ: 1S/C12H19NO5/c1-2-8-17-12(16)13-7-3-4-9-5-6-10(18-9)11(14)15/h2,9-10H,1,3-8H2,(H,13,16)(H,14,15)
- InChIKey: JCKNGZHQKYBHQG-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)CCC1CCCNC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 257.12632271g/mol
- どういたいしつりょう: 257.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 84.9Ų
5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28280321-2.5g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 95.0% | 2.5g |
$3332.0 | 2025-03-19 | |
| Enamine | EN300-28280321-0.1g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 95.0% | 0.1g |
$1496.0 | 2025-03-19 | |
| Enamine | EN300-28280321-0.25g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 95.0% | 0.25g |
$1564.0 | 2025-03-19 | |
| Enamine | EN300-28280321-1.0g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 95.0% | 1.0g |
$1701.0 | 2025-03-19 | |
| Enamine | EN300-28280321-1g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 1g |
$1701.0 | 2023-09-09 | ||
| Enamine | EN300-28280321-5.0g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 95.0% | 5.0g |
$4930.0 | 2025-03-19 | |
| Enamine | EN300-28280321-0.5g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 95.0% | 0.5g |
$1632.0 | 2025-03-19 | |
| Enamine | EN300-28280321-10g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 10g |
$7312.0 | 2023-09-09 | ||
| Enamine | EN300-28280321-5g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 5g |
$4930.0 | 2023-09-09 | ||
| Enamine | EN300-28280321-0.05g |
5-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}propyl)oxolane-2-carboxylic acid |
2680796-88-5 | 95.0% | 0.05g |
$1428.0 | 2025-03-19 |
5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
2680796-88-5 (5-(3-{(prop-2-en-1-yloxy)carbonylamino}propyl)oxolane-2-carboxylic acid) 関連製品
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
